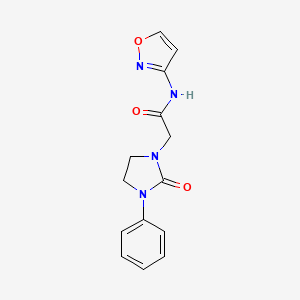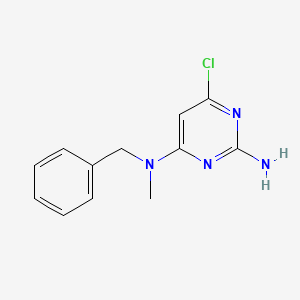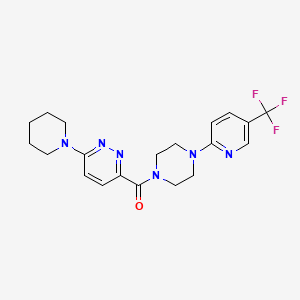
N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, also known as ISO-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for macrophage migration inhibitory factor (MIF), a cytokine that plays a critical role in a variety of physiological and pathological processes.
Mécanisme D'action
N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide inhibits the activity of MIF by binding to its active site. MIF is a cytokine that plays a critical role in inflammation, tumor growth, and immune response. By inhibiting the activity of MIF, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. It reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of MMPs and uPA. In addition, this compound has been shown to enhance the activity of natural killer (NK) cells, leading to an increase in immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that has a high affinity for MIF, making it a potent inhibitor of MIF activity. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound, which may limit its use in certain experimental settings. In addition, it may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has several potential future directions for research. One potential direction is to investigate its potential as a cancer therapy. This compound has been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer therapy. Another potential direction is to investigate its potential as an anti-inflammatory therapy. This compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Finally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide involves the reaction of isoxazole-3-carbonyl chloride with 2-oxo-3-phenylimidazolidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. This compound has been shown to inhibit the activity of MIF, a cytokine that plays a critical role in inflammation, tumor growth, and immune response. This compound has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-13(15-12-6-9-21-16-12)10-17-7-8-18(14(17)20)11-4-2-1-3-5-11/h1-6,9H,7-8,10H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSDGHZEOCXWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=NOC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2901812.png)




![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2901819.png)
![4-chloro-3-methyl-N-(1-phenylethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2901822.png)
![(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2901825.png)
![7-[(2-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901829.png)
![4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2901830.png)
![Tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2901831.png)

